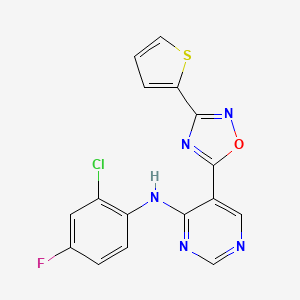

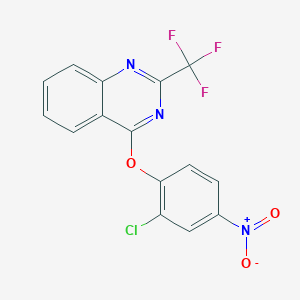

4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, also known as CNPQ, is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, and has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Optoelectronic Material Development

Quinazoline derivatives, including compounds like 4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline, play a crucial role in the synthesis and application of materials for electronic devices. These derivatives are integral in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, proving their importance in developing luminous small molecules and chelate compounds that exhibit photo- and electroluminescence. This utility spans across the creation of materials for nonlinear optical materials and colorimetric pH sensors, showcasing the broad spectrum of application in optoelectronics and photonics (Lipunova et al., 2018).

Medicinal Chemistry Innovations

In medicinal chemistry, quinazoline and its derivatives have been extensively studied for their biological activities. The quinazoline framework is foundational in the discovery of compounds with anticancer, antibacterial, anti-inflammatory, and antiviral properties. The modification of quinazoline cores with various bioactive moieties leads to the creation of potent medicinal agents. This adaptability has made quinazoline a versatile lead molecule in the synthesis of novel therapeutic agents, with significant antibacterial activity on common pathogens like Staphylococcus aureus and Escherichia coli. This research underscores the potential of quinazoline derivatives in combating antibiotic resistance and advancing drug development (Tiwary et al., 2016).

Pesticidal Activity Research

Quinazoline derivatives have been identified for their varied pesticidal activities, including antibacterial, antifungal, insecticidal, herbicidal, antiviral, and acaricidal effects. The introduction of different pharmacophores into the quinazoline framework has enabled the synthesis of derivatives with enhanced pesticidal activities. These advancements highlight the importance of quinazoline compounds in developing novel pesticides, offering a promising avenue for agricultural and environmental protection applications (Wang et al., 2017).

Propriétés

IUPAC Name |

4-(2-chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClF3N3O3/c16-10-7-8(22(23)24)5-6-12(10)25-13-9-3-1-2-4-11(9)20-14(21-13)15(17,18)19/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNVLMICKIQEFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-4-nitrophenoxy)-2-(trifluoromethyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)

![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)